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Compound of Interest

Compound Name: Fluorescent Red Mega 500

Cat. No.: B12058957

Get Quote

Executive Summary & Mechanism
Red Mega 500 is a specialized environment-sensitive fluorophore that operates via a Twisted

Intramolecular Charge Transfer (TICT) mechanism.[1][2]

In Aqueous Buffer (Polar): The dye adopts a twisted conformation that favors non-radiative

decay.[2] It is naturally quenched (low quantum yield).

In Hydrophobic Pockets (Apolar/Bound): The dye planarizes, inhibiting the TICT state,

resulting in strong fluorescence.

The Aggregation Problem: Due to its hydrophobic aromatic structure (LogP > 1), Red Mega

500 is prone to Aggregation-Caused Quenching (ACQ) and precipitation in aqueous buffers.

Aggregates reduce the effective concentration of free dye available for binding and can cause

light scattering (erratic background) or non-specific adsorption to microplate walls.

Troubleshooting & Diagnostics (Q&A)
Q1: Why do I see "spotty" fluorescence or high variance
in my assay background?
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Diagnosis: This indicates the formation of micro-aggregates. While Red Mega 500 is designed

to be dim in buffer, micro-precipitates can scatter excitation light or adhere to the plastic walls

of the well, creating local hotspots. Root Cause: "Shock dilution." Adding the hydrophobic

DMSO stock directly to a static aqueous buffer causes the dye to crash out before it can

disperse. Solution:

Introduce a Surfactant: You must use a non-ionic detergent. The validated standard for Red

Mega 500 is 0.01% NP-40 or 0.05% Tween-20.

Dynamic Addition: Never pipette the dye stock into a sitting buffer. Vortex the buffer while

slowly dispensing the dye stock to ensure immediate dispersion.

Q2: My fluorescence signal is lower than expected upon
protein addition. Is the dye degraded?
Diagnosis: Likely not degradation, but loss of effective concentration due to aggregation or

adsorption. Root Cause: If the dye aggregates in the pre-incubation step, it becomes sterically

unavailable to bind the protein (HSA) hydrophobic pocket. Solution:

Check Your Plastics: Hydrophobic dyes stick to standard polystyrene. Use Low-Binding

(Non-Binding Surface/NBS) plates and tips.

Solvent Carrier: Ensure your final assay buffer contains at least 1-2% DMSO to act as a co-

solvent, alongside the detergent.

Q3: Can I use Red Mega 500 without detergents for live-
cell imaging?
Diagnosis: High risk of artifactual punctate staining. Technical Insight: Without detergent, the

dye will aggregate on the cell membrane surface. Solution: Use Pluronic F-127 (0.02% - 0.1%)

as a dispersing agent. It is less lytic than NP-40 and facilitates the transfer of the hydrophobic

dye into cellular membranes or intracellular hydrophobic compartments without forming

extracellular crystals.

Optimization Protocols
Protocol A: The "Solvent-Shield" Reconstitution Method

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12058957?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Standard dilution often fails. Use this method to create a thermodynamically stable working

solution.

Reagents:

Red Mega 500 Solid (Store at -20°C, desiccated).

Anhydrous DMSO (Spectroscopic Grade).

10% NP-40 Stock Solution.

10x PBS (Phosphate Buffered Saline).

Step-by-Step Workflow:

Stock Generation (10 mM): Dissolve Red Mega 500 in anhydrous DMSO. Critical: Vortex for

30 seconds. Sonicate for 5 minutes to ensure no seed crystals remain.

Intermediate "Shield" Solution (100x):

Prepare a solution of 10% DMSO + 0.1% NP-40 in water.

Dilute the 10 mM Stock 1:10 into this shield solution.

Why? The high DMSO/Detergent content prevents the "shock" of hitting pure water.

Final Assay Buffer Preparation:

Dilute the Intermediate Solution 1:100 into your final 1x PBS.

Final Concentrations: ~1 µM Dye, 0.1% DMSO, 0.001% NP-40.

Protocol B: Data Comparison of Additives
Effect of additives on signal stability (based on 500 nM Dye in PBS).
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Additive
Solubility
Status

Background
Noise (CV%)

Signal
Intensity
(Bound)

Recommendati
on

None (PBS only)
Precipitates

(Cloudy)
High (>15%)

Low (Loss of

probe)
DO NOT USE

1% DMSO
Unstable (Micro-

aggregates)
Medium (8-10%) Medium Marginal

0.01% NP-40 Stable (Clear) Low (<3%) High Recommended

0.05% Tween-20 Stable (Clear) Low (<5%) High Alternative

PEG-400 (5%) Soluble Medium

Medium

(Viscosity

interference)

Specific cases

only

Visualizing the Solubilization Pathway
The following diagram illustrates the critical "Solvent Shield" workflow to prevent the irreversible

aggregation trap.
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Caption: Workflow avoiding "Shock Dilution." Direct addition to PBS causes precipitation; the

Intermediate Shield step ensures monomeric stability.
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Frequently Asked Questions (FAQs)
Q: What is the optimal Excitation/Emission for Red Mega 500? A: While the dye has a broad

absorption, optimal excitation is 510–514 nm. The emission maximum is 532 nm (in HSA-

bound state) or 555 nm (in some solvent systems). Note that the Stokes shift is environment-

dependent. Ensure your bandpass filters are narrow (5 nm bandwidth) to distinguish the

specific signal if using the shorter Stokes shift emission [1].[2]

Q: Can I store the diluted aqueous solution? A:No. Aqueous dilutions of Red Mega 500 should

be prepared fresh. Even with NP-40, the dye is thermodynamically driven to aggregate over 24

hours. The 10 mM DMSO stock is stable at -20°C for 6 months if protected from light and

moisture.

Q: Does this dye work with Bovine Serum Albumin (BSA)? A: Yes, Red Mega 500 binds to

hydrophobic pockets in various albumins (HSA, BSA, RSA), though affinity (

) may vary slightly between species [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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